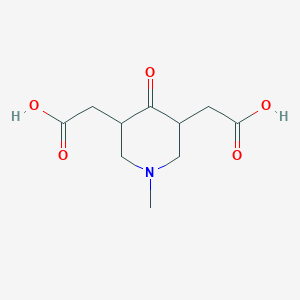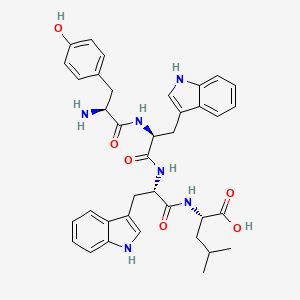![molecular formula C10H7ClN4OS B14217691 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde CAS No. 628710-10-1](/img/structure/B14217691.png)
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an azo group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the azo group and the thiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
准备方法
The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde typically involves the diazotization of 4-aminobenzenediazonium chloride followed by coupling with 4-chloro-1,3-thiazole-5-carbaldehyde. The reaction conditions often include maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to promote the coupling reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
化学反应分析
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The azo group allows for coupling reactions with phenols or aromatic amines, forming azo dyes with various applications.
科学研究应用
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and photoactive materials.
Industrial Chemistry: It is employed in the synthesis of dyes and pigments due to its vibrant color and stability.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can interact with biological macromolecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activities or modulation of receptor functions, resulting in various biological effects.
相似化合物的比较
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde can be compared with other azo-thiazole compounds, such as:
2-[(E)-(4-Nitrophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: This compound has a nitro group instead of an amino group, which can alter its chemical reactivity and biological activity.
2-[(E)-(4-Methylphenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: The presence of a methyl group can affect the compound’s lipophilicity and its interactions with biological targets.
2-[(E)-(4-Hydroxyphenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: The hydroxy group can enhance the compound’s solubility and its ability to form hydrogen bonds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
628710-10-1 |
|---|---|
分子式 |
C10H7ClN4OS |
分子量 |
266.71 g/mol |
IUPAC 名称 |
2-[(4-aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7ClN4OS/c11-9-8(5-16)17-10(13-9)15-14-7-3-1-6(12)2-4-7/h1-5H,12H2 |
InChI 键 |
YUQOVXCYTFRHKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)N=NC2=NC(=C(S2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)




![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)


![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
